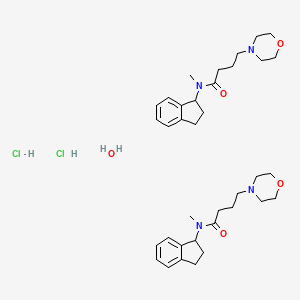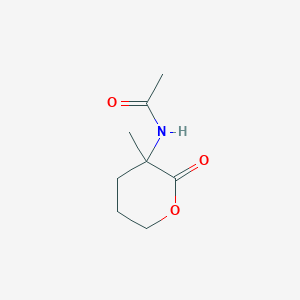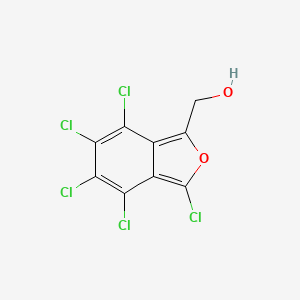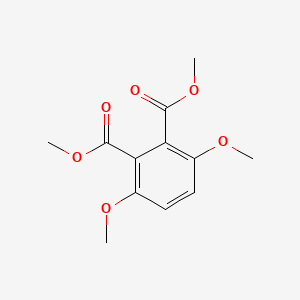![molecular formula C30H26Cl2N2O2S2 B14482567 2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} CAS No. 63956-32-1](/img/structure/B14482567.png)
2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a 2-(4-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl chloride to form N-[2-(4-chlorophenyl)ethyl]benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Scientific Research Applications
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, forming or breaking disulfide linkages with cysteine residues in proteins. This interaction can modulate protein function and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(4-sec-butoxyphenyl)benzamide]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Uniqueness
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is unique due to the presence of the 2-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
63956-32-1 |
|---|---|
Molecular Formula |
C30H26Cl2N2O2S2 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[[2-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O2S2/c31-23-13-9-21(10-14-23)17-19-33-29(35)25-5-1-3-7-27(25)37-38-28-8-4-2-6-26(28)30(36)34-20-18-22-11-15-24(32)16-12-22/h1-16H,17-20H2,(H,33,35)(H,34,36) |
InChI Key |
NWOHNNXTLGTLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)SSC3=CC=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)

![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)



![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)




